molecular formula C9H15NO3 B13075460 Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Cat. No.: B13075460
M. Wt: 185.22 g/mol
InChI Key: NGVISGLCSZPRGS-UHFFFAOYSA-N
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Description

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is characterized by its spirocyclic structure, which includes a pyrrolidine and an oxolane ring. This compound is primarily used in research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both nitrogen and oxygen atoms, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

the synthesis generally involves standard organic chemistry techniques such as cyclization, esterification, and purification through methods like chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds and understanding molecular interactions .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-4-10-5-9(7)2-3-13-6-9/h7,10H,2-6H2,1H3

InChI Key

NGVISGLCSZPRGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CCOC2

Origin of Product

United States

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